molecular formula C21H18ClF3N2O2S B14929849 [3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone

[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B14929849
M. Wt: 454.9 g/mol
InChI Key: RVLBNXXISLOVTO-UHFFFAOYSA-N
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Description

[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core substituted with chloro and difluoromethoxy groups, and a piperazine moiety linked to a fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through a series of reactions including halogenation, methoxylation, and cyclization. The piperazine moiety is then introduced via nucleophilic substitution reactions, often using suitable protecting groups to ensure selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under mild conditions. Solvents like dichloromethane, ethanol, and acetonitrile are often used to dissolve the reactants and control the reaction environment .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene or piperazine rings .

Scientific Research Applications

[3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID]
  • [6-Chloro-2-(difluoromethoxy)-1-benzothiophen-3-yl]methanol

Uniqueness

Compared to similar compounds, [3-CHLORO-6-(DIFLUOROMETHOXY)-1-BENZOTHIOPHEN-2-YL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H18ClF3N2O2S

Molecular Weight

454.9 g/mol

IUPAC Name

[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H18ClF3N2O2S/c22-18-16-6-5-15(29-21(24)25)11-17(16)30-19(18)20(28)27-9-7-26(8-10-27)12-13-1-3-14(23)4-2-13/h1-6,11,21H,7-10,12H2

InChI Key

RVLBNXXISLOVTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC(F)F)Cl

Origin of Product

United States

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